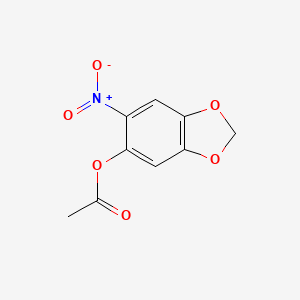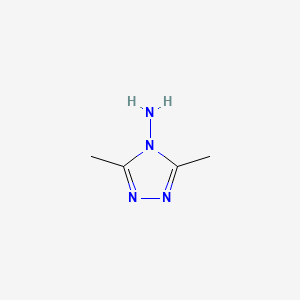
3-Carbazol-9-yl-propionic acid
Descripción general
Descripción
3-Carbazol-9-yl-propionic acid is a compound with the molecular formula C15H13NO2 . It has a molecular weight of 239.27 g/mol . The compound is also known by several synonyms, including 3-(9H-carbazol-9-yl)propanoic acid and 9-Carbazolepropionic acid .
Molecular Structure Analysis
The InChI representation of the compound is InChI=1S/C15H13NO2/c17-15(18)9-10-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16/h1-8H,9-10H2,(H,17,18) . The compound’s structure includes a carbazole moiety attached to a propionic acid group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 239.27 g/mol . It has a computed XLogP3-AA value of 2.8, indicating its lipophilicity . The compound has one hydrogen bond donor and two hydrogen bond acceptors . It also has three rotatable bonds .Aplicaciones Científicas De Investigación
Optical Properties and Photopolymerization Applications
Carbazole-based compounds, including those containing aldehyde and cyanoacetic acid, have been synthesized and found to possess significant optical properties. These compounds exhibit π–π* and n–π* electron transitions and are promising as dyes/photosensitizers due to their functional properties (H. Abro et al., 2017).
Aggregation-Induced Phosphorescent Emission
Cationic iridium(III) complexes with dendritic carbazole ligands show aggregation-induced phosphorescent emission (AIPE) in the solid state, indicating potential applications in light-emitting electrochemical cells and organic vapor sensing (G. Shan et al., 2012).
Fluorescence and Inclusion Properties
Carbazole-based dyes demonstrate specific fluorescence behavior that is influenced by factors like pH and temperature. Their interaction with β-cyclodextrin enhances fluorescence intensity, suggesting applications in fluorescence-based sensing technologies (W. Lao et al., 2012).
Synthesis and Applications in Analytical Chemistry
The use of carbazole-derivatives, such as 1,4-dimethylcarbazole-9-yl-propionic acid, in high-performance liquid chromatography (HPLC) demonstrates their utility in analytical chemistry, particularly in the determination of alcohols in complex samples like human serum (Ou Qing-yu, 2013).
Spectro-Electrochemical Behavior
Electrochemically active poly(3-(9H-carbazol-9-yl)propanenitrile) films, derived from carbazole compounds, display notable color changes and high transmittance in various states. This property is key for applications in electrochromic devices (Elkhidr Hassan Elamin et al., 2021).
Microwave-Assisted Synthesis
Microwave-assisted synthesis of carbazole-9-acetic/propionic acid derivatives presents a rapid and efficient method for preparing these compounds, which have applications in various domains including pharmaceuticals and materials science (Lao Wenjian et al., 2000).
Antimicrobial Activities
Carbazole derivatives exhibit significant antimicrobial activities, suggesting their potential use in developing new antimicrobial agents (N. Salih et al., 2016).
Direcciones Futuras
While specific future directions for 3-Carbazol-9-yl-propionic acid are not mentioned in the resources, carbazole derivatives have been gaining attention in medicinal chemistry due to their wide range of biological and pharmacological properties . They have potential applications in areas such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .
Propiedades
IUPAC Name |
3-carbazol-9-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-15(18)9-10-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16/h1-8H,9-10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJJJOMMWPVJMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30277021 | |
| Record name | 3-Carbazol-9-yl-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30277021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Carbazol-9-yl-propionic acid | |
CAS RN |
6622-54-4 | |
| Record name | 6622-54-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54636 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6622-54-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Carbazol-9-yl-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30277021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(9H-carbazol-9-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzene, 1,2,3-trimethoxy-5-[(1E)-2-nitroethenyl]-](/img/structure/B1296158.png)









